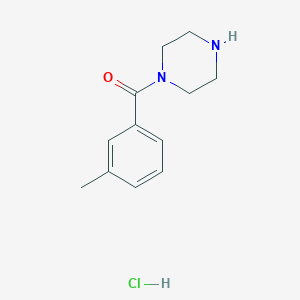![molecular formula C13H8BrN3O B177057 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 145731-84-6](/img/structure/B177057.png)
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine, also known as BPO-27, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine is not fully understood. However, it has been proposed that 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting these enzymes, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may prevent the invasion and metastasis of cancer cells. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
生化和生理效应
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been shown to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been shown to inhibit the activity of specific enzymes and signaling pathways, which may contribute to its biological effects.
实验室实验的优点和局限性
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been extensively studied, and its biological effects have been well characterized. However, there are also limitations to using 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments. For example, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may have off-target effects, which could complicate the interpretation of experimental results. In addition, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may not be suitable for all types of experiments, and its biological effects may vary depending on the experimental conditions.
未来方向
There are several future directions for research on 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. One area of research is to further elucidate the mechanism of action of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This could involve identifying the specific enzymes and signaling pathways that are targeted by 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. Another area of research is to investigate the potential therapeutic applications of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This could involve testing the efficacy of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine in animal models of cancer, inflammation, and infection. Finally, future research could focus on developing new derivatives of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine that possess improved biological activity and selectivity.
合成方法
The synthesis of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine involves the reaction of 2-bromo-5-(pyridin-2-yl)-1,3,4-oxadiazole with 2-bromo-4-nitrophenylamine in the presence of a base. The resulting product is then reduced to yield 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This synthesis method has been optimized to yield high purity and yield of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine.
科学研究应用
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to possess antimicrobial activity against a wide range of microorganisms.
属性
CAS 编号 |
145731-84-6 |
|---|---|
产品名称 |
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine |
分子式 |
C13H8BrN3O |
分子量 |
302.13 g/mol |
IUPAC 名称 |
2-(2-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8BrN3O/c14-11-6-2-1-5-10(11)13-17-16-12(18-13)9-4-3-7-15-8-9/h1-8H |
InChI 键 |
CCPYCXAUSQZJHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CN=CC=C3)Br |
规范 SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CN=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
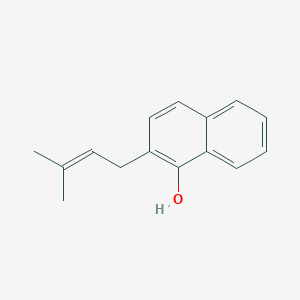
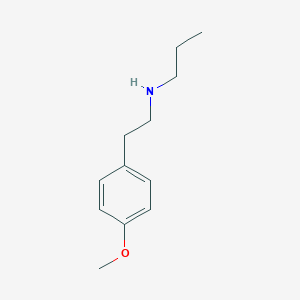
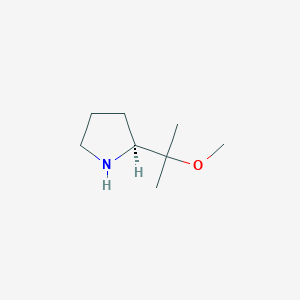
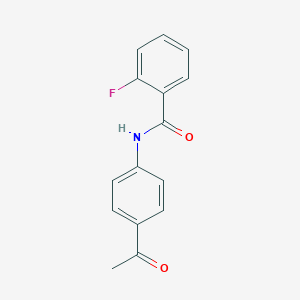
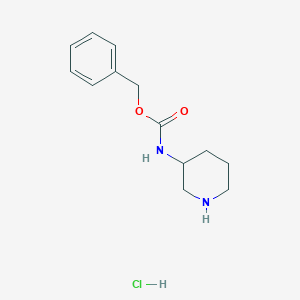
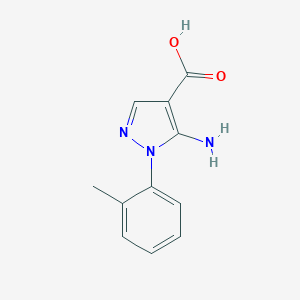
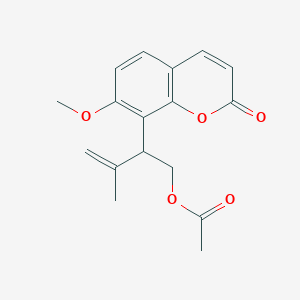
![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)
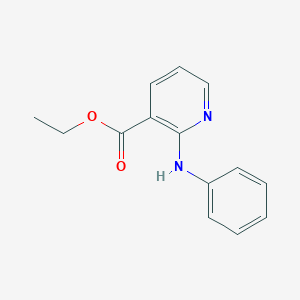
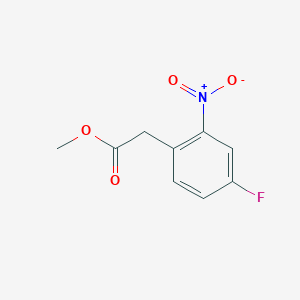
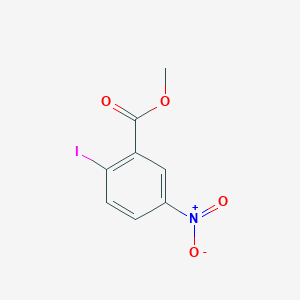
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)
